molecular formula C20H23N5O B2376623 2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380143-54-2

2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B2376623
CAS No.: 2380143-54-2
M. Wt: 349.438
InChI Key: JXBSFGLEXXKIJP-UHFFFAOYSA-N
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Description

2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a piperidine and pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions involving cyclization and functional group transformations.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the piperidine and pyrimidine moieties with the pyridine ring using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield primary or secondary amines.

Scientific Research Applications

2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine are structurally related and have diverse biological roles.

    Pyrimidine Derivatives: Compounds such as cytosine and thymine are nucleobases that play crucial roles in DNA and RNA.

Uniqueness

What sets 2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile apart is its unique combination of piperidine, pyridine, and pyrimidine moieties. This structural complexity allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c21-11-15-6-7-22-20(9-15)26-13-16-3-2-8-25(12-16)19-10-18(23-14-24-19)17-4-1-5-17/h6-7,9-10,14,16-17H,1-5,8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSFGLEXXKIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)COC4=NC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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